molecular formula C8H16ClNO B6218759 rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride CAS No. 2763584-03-6

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride

Cat. No.: B6218759
CAS No.: 2763584-03-6
M. Wt: 177.7
InChI Key:
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Description

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo nonane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the use of a Diels-Alder reaction to construct the bicyclic core, followed by functional group transformations to introduce the amine functionality. The final step often involves the conversion of the free amine to its hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides or acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying structure-activity relationships in biological systems.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride
  • rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Uniqueness

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride is unique due to the presence of the oxabicyclo nonane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bicyclic amines and contributes to its potential as a versatile compound in various research applications.

Properties

CAS No.

2763584-03-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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